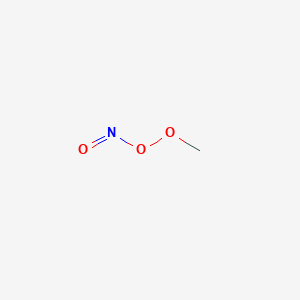
(Nitrosoperoxy)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Nitrosoperoxy)methane is an organic compound characterized by the presence of nitroso and peroxy functional groups attached to a methane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Nitrosoperoxy)methane typically involves the reaction of nitrosomethane with hydrogen peroxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the stability of the product. The reaction conditions, such as temperature and pH, are carefully monitored to optimize the yield and purity of this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters and can handle the exothermic nature of the reaction. The use of catalysts to enhance the reaction rate and selectivity is also explored in industrial settings.
Chemical Reactions Analysis
Types of Reactions: (Nitrosoperoxy)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso and peroxy derivatives.
Reduction: Reduction reactions can convert this compound into simpler organic compounds.
Substitution: The nitroso and peroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of solvents like dichloromethane or ethanol.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitroso derivatives, while reduction reactions can produce simpler hydrocarbons.
Scientific Research Applications
(Nitrosoperoxy)methane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce nitroso and peroxy functional groups into target molecules.
Biology: The compound is studied for its potential biological activity and its effects on cellular processes.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the treatment of diseases involving oxidative stress.
Industry: this compound is used in industrial processes as an intermediate in the synthesis of other chemicals and materials.
Mechanism of Action
The mechanism of action of (Nitrosoperoxy)methane involves its interaction with molecular targets and pathways in biological systems. The compound can generate reactive oxygen species (ROS) through its peroxy group, leading to oxidative stress and cellular damage. The nitroso group can interact with proteins and enzymes, affecting their function and activity. These interactions are the basis for the compound’s potential therapeutic effects and its use in research.
Comparison with Similar Compounds
Nitromethane: An organic nitro compound with similar chemical properties but different functional groups.
Nitroethane: Another nitro compound with a slightly different molecular structure.
3-Nitrooxypropanol: A compound with similar nitroso functionality but different applications and properties.
Uniqueness: (Nitrosoperoxy)methane is unique due to the presence of both nitroso and peroxy groups, which confer distinct chemical reactivity and potential applications. Its ability to generate ROS and interact with biological molecules sets it apart from other similar compounds.
Properties
CAS No. |
484678-32-2 |
|---|---|
Molecular Formula |
CH3NO3 |
Molecular Weight |
77.040 g/mol |
IUPAC Name |
methoxy nitrite |
InChI |
InChI=1S/CH3NO3/c1-4-5-2-3/h1H3 |
InChI Key |
IAMWZLWLPBWQEI-UHFFFAOYSA-N |
Canonical SMILES |
COON=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


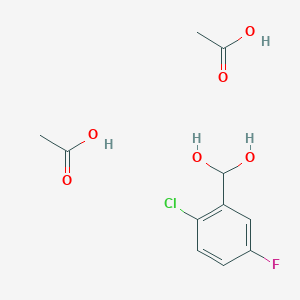
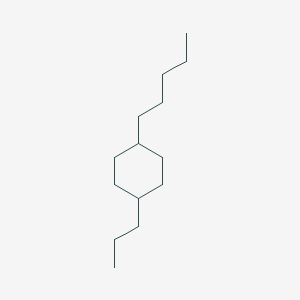
![2,4,6-Tris[2-(dimethylamino)ethenyl]benzene-1,3,5-tricarbonitrile](/img/structure/B14241911.png)
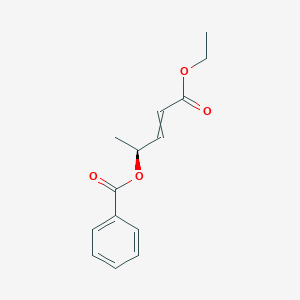
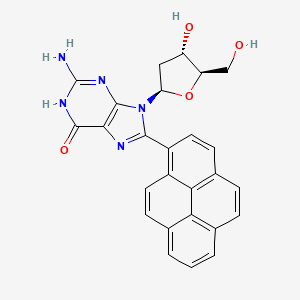
![tert-Butyl(dimethyl)[3-(3-phenyloxiran-2-yl)propoxy]silane](/img/structure/B14241926.png)
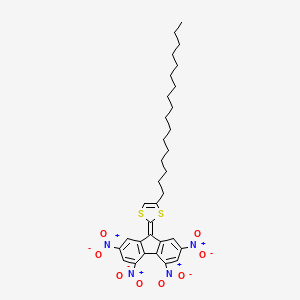
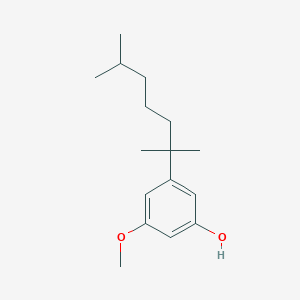
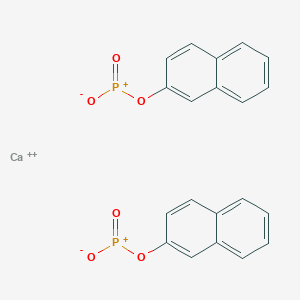
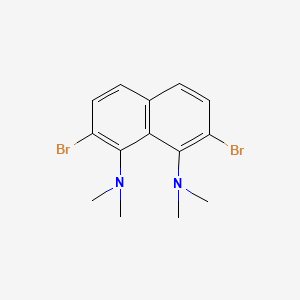
![4-chloro-3H-triazolo[4,5-g]quinoline](/img/structure/B14241967.png)
![(4-Fluorophenyl){4-[(oct-7-en-1-yl)oxy]phenyl}methanone](/img/structure/B14241968.png)
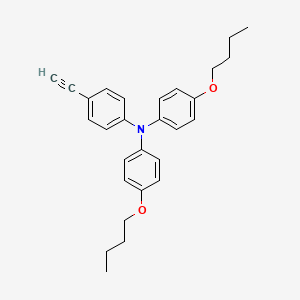
![4-[2-(2,4-Difluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine](/img/structure/B14241990.png)
